molecular formula C29H29F3N8O B611963 Flumatinib CAS No. 895519-90-1

Flumatinib

Cat. No. B611963
M. Wt: 562.59
InChI Key: BJCJYEYYYGBROF-UHFFFAOYSA-N
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Description

Flumatinib is a novel, oral breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor . It has demonstrated manageable safety and promising efficacy in patients with newly diagnosed chronic phase chronic myeloid leukemia (CML-CP) .


Synthesis Analysis

Flumatinib mesylate, a 3-substituted picolinamide derivative structurally similar to imatinib mesylate, was prepared . The compound was characterized by infrared, ultraviolet, NMR, and electrospray ionization–mass spectra together with x-ray crystal structure analysis .


Molecular Structure Analysis

Flumatinib has a molecular formula of C29H29F3N8O . Molecular modeling of flumatinib docked to the KIT kinase domain suggested a special mechanism underlying the capability of flumatinib to overcome the drug-resistance conferred by activation loop mutations .


Chemical Reactions Analysis

Flumatinib has been shown to inhibit the wild-type forms of BCR-ABL, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (SCFR; c-Kit) and forms of these proteins with certain point mutations .


Physical And Chemical Properties Analysis

Flumatinib has a molecular weight of 562.6 g/mol . It is a small molecule and belongs to the class of organic compounds known as pyridinylpyrimidines .

Scientific Research Applications

Application in Treating Ph+ ALL

  • Scientific Field : Hematology, Oncology .
  • Summary of the Application : Flumatinib has been used in the treatment of Philadelphia Chromosome Positive Acute Lymphoblastic Leukemia (Ph+ ALL). The study aimed to investigate the efficacy and safety of chemotherapy in treating Ph+ ALL based on flumatinib .
  • Methods of Application : The clinical data of 29 patients with Ph+ ALL receiving flumatinib-based chemotherapy in Sichuan Provincial People’s Hospital from January 2020 to January 2023 were collected for analysis .
  • Results or Outcomes : The induced CR, 3-month CR, and 6-month CR rates were 96.3%, 87.5%, and 86.7%, respectively after flumatinib-based chemotherapy. The negative conversion ratio of MRD was 82.6%, 91.3%, and 95.6% in 1, 2, and 3 months after treatment, respectively .

Application in Treating CML-CP

  • Scientific Field : Hematology, Oncology .
  • Summary of the Application : Flumatinib has been used in the treatment of Chronic Myeloid Leukemia in Chronic Phase (CML-CP) patients who have not achieved the optimal molecular response to imatinib or/and dasatinib .
  • Methods of Application : This prospective, multicentre study enrolled Philadelphia Chromosome-Positive (Ph+) CML-CP patients aged ≥18 years and who failed to achieve the optimal response with imatinib or/and dasatinib between March 2021 to October 2022. All patients were treated with flumatinib 600 mg once a day and followed up to 24 months .
  • Results or Outcomes : The primary endpoint of the study was rate of major molecular response (MMR) at 12 months as defined by European LeukemiaNet 2020 recommendations .

Application in Treating BCR-ABL1+ ALL

  • Scientific Field : Hematology, Oncology .
  • Summary of the Application : Flumatinib has been used in the treatment of BCR::ABL1-positive acute lymphoblastic leukemia (BCR::ABL1+ ALL). It is a novel second-generation TKI approved in China in 2019. It has shown better efficacy compared to imatinib in clinical trials of CML, but few reports are available in ALL .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Inhibiting BCR-ABL1 Tyrosine Kinase

  • Scientific Field : Molecular Biology, Oncology .
  • Summary of the Application : Flumatinib has been shown to be a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib. In vitro studies, it has shown that flumatinib inhibits wild-type and common BCR-ABL mutations (Q252H, V299L, F317L/I, M351T, H396P, etc.) more potently, and the anti-mutation spectrum of flumatinib is similar to nilotinib .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

Application in Real-World Treatment of CML

  • Scientific Field : Hematology, Oncology .
  • Summary of the Application : Flumatinib has been used in the real-world treatment of Chronic Myeloid Leukemia (CML). The objective of this retrospective study was to assess the effectiveness and safety of flumatinib in the treatment of chronic phase chronic myeloid leukemia (CML) in real-world settings .
  • Methods of Application : A total of 61 patients who received flumatinib as first-line therapy were compared with 92 patients who received first-line imatinib therapy. Furthermore, the 58 patients who received flumatinib as post-line therapy were divided into two groups based on the timing of switching to flumatinib: an early conversion group (n=18) and a late conversion group (n=40). The molecular responses and outcomes were assessed at multiple time points (3, 6, 9, and 12 months) during the treatment of flumatinib, along with the observation of adverse reactions .

Application in Treating CML-CP without Optimal Response to Imatinib or/and Dasatinib

  • Scientific Field : Hematology, Oncology .
  • Summary of the Application : Flumatinib has been used in the treatment of Chronic Phase Chronic Myeloid Leukemia (CML-CP) without optimal response (Warning, Failure) to Imatinib or/and Dasatinib .
  • Methods of Application : This prospective, multicentre study enrolled Philadelphia Chromosome-Positive (Ph+) CML-CP patients aged ≥18 years and who failed to achieve the optimal response with imatinib or/and dasatinib between March 2021 to October 2022. All patients were treated with flumatinib 600 mg once a day and followed up to 24 months .
  • Results or Outcomes : The primary endpoint of the study was rate of major molecular response (MMR) at 12 months as defined by European LeukemiaNet 2020 recommendations .

Safety And Hazards

Adverse events (AEs) commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic AE . The drug-related AEs associated with both treatments were primarily low-grade and tolerable events .

Future Directions

Flumatinib exhibited notable efficacy and safety as a therapeutic option for patients with chronic phase CML, whether utilized as a first-line or post-line treatment . In comparison to imatinib, initial administration of flumatinib resulted in more profound and expeditious molecular responses . The utilization of flumatinib as a post-line therapeutic approach during the early stage of treatment exhibits a favorable influence on patient prognosis .

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCJYEYYYGBROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237779
Record name Flumatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumatinib

CAS RN

895519-90-1
Record name Flumatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flumatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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